Formulating lipid-rich products with natural antioxidants often fails due to poor phase partitioning of free phenolic acids. Ethyl caffeate (LogP ~2.56) solves this: a membrane-permeable caffeic acid ester that outperforms BHT in radical scavenging (DPPH IC50 15.6 µM) and thermal stability in unsaturated oils. • Protects LDL and emulsions at 5× lower concentrations than caffeic acid. • Efficient cellular uptake demonstrated by 55% antiplasmodial inhibition at 100 mg/kg. • 98%+ purity, global stock, ready for immediate dispatch.
Ethyl caffeate is a naturally occurring, short-chain alkyl ester of caffeic acid characterized by its enhanced lipophilicity (LogP ~2.56–2.60) and high solubility in organic solvents and lipid matrices. As a hydroxycinnamic acid derivative, it retains the potent catechol-driven antioxidant capacity of its parent compound while overcoming the severe phase-partitioning limitations of free phenolic acids. In industrial and pharmaceutical procurement, ethyl caffeate is primarily selected as a high-performance, natural-equivalent alternative to synthetic antioxidants (such as BHT or BHA) and as a membrane-permeable precursor for targeted therapeutic and cosmetic formulations. Its structural profile ensures optimal integration into non-polar media, making it a critical ingredient for stabilizing unsaturated fatty acids and improving the bioavailability of active pharmaceutical ingredients.
Substituting ethyl caffeate with its unesterified precursor, caffeic acid, routinely fails in lipid-rich formulations due to the free acid's hydrophilicity, which prevents effective incorporation into lipid bilayers, emulsions, or edible oils. Conversely, while synthetic antioxidants like butylated hydroxytoluene (BHT) offer high lipid solubility, they are increasingly restricted by regulatory bodies due to toxicity concerns and actually demonstrate inferior radical scavenging kinetics compared to the catechol moiety of ethyl caffeate. Furthermore, substituting with longer-chain alkyl caffeates (e.g., octyl or decyl caffeate) compromises oxidative stability, as short-chain esters (n<5) like ethyl caffeate have been empirically proven to provide superior protection for unsaturated fatty acids at high temperatures. Therefore, downgrading to free acids sacrifices formulation compatibility, while shifting to synthetics or long-chain analogs degrades performance and regulatory compliance [1].
In standardized DPPH radical-scavenging assays designed to evaluate antioxidant efficacy in lipophilic environments, ethyl caffeate demonstrates a significantly higher potency than mainstream industrial antioxidants. Ethyl caffeate achieves an IC50 of 15.6 µM, outperforming both Vitamin C (33.3 µM) and the synthetic standard BHT (51.2 µM) by a factor of 2 to 3. This enhanced activity is attributed to the electron-donating properties of the catechol ring combined with the optimal steric profile of the ethyl ester[1].
| Evidence Dimension | DPPH Radical Scavenging (IC50) |
| Target Compound Data | Ethyl Caffeate: 15.6 µM |
| Comparator Or Baseline | BHT: 51.2 µM | Vitamin C: 33.3 µM |
| Quantified Difference | 3.28-fold higher antioxidant potency than BHT |
| Conditions | Methanolic DPPH solution, 30 min incubation at room temperature |
Provides direct quantitative justification for replacing heavily regulated synthetic antioxidants (BHT) with ethyl caffeate in high-value lipid and cosmetic formulations.
When applied as a stabilizer in edible oils subjected to high-temperature processing, ethyl caffeate outperforms standard synthetic additives in preventing lipid degradation. The addition of ethyl caffeate to oil matrices allowed the maintenance of a 68.53% unsaturated fatty acid methyl ester content under thermal stress. In contrast, the industry-standard BHT preserved only 67.0% of the unsaturated fatty acids. The short-chain esterification (n<5) is critical here, as it balances lipophilicity with oxidative stability better than both the free acid and longer-chain analogs[1].
| Evidence Dimension | Unsaturated fatty acid preservation at high temperatures |
| Target Compound Data | 68.53% retention of unsaturated fatty acids |
| Comparator Or Baseline | BHT: 67.0% retention |
| Quantified Difference | +1.53% absolute improvement in lipid preservation over the synthetic benchmark |
| Conditions | Edible oil matrix under thermal oxidation stress |
Validates the use of ethyl caffeate as a premium thermal stabilizer for edible oils, cosmetics, and lipid-based excipients requiring high-temperature processing.
The ethyl esterification of caffeic acid dramatically increases its ability to incorporate into lipid layers and exert antioxidant effects at the true site of lipoperoxidation. In copper-induced low-density lipoprotein (LDL) oxidation models, ethyl caffeate successfully inhibited hydroperoxide formation and protected apoprotein negative charges at a concentration of just 1 µM. In contrast, the unesterified caffeic acid required a 5-fold higher concentration (5 µM) to achieve a comparable protective effect, while other phenolic esters like gallic ethyl ester were entirely ineffective[1].
| Evidence Dimension | Minimum concentration required to inhibit copper-induced LDL oxidation |
| Target Compound Data | Ethyl Caffeate: Protective at 1 µM |
| Comparator Or Baseline | Caffeic Acid: Required 5 µM |
| Quantified Difference | 5-fold increase in protective potency due to enhanced lipid-layer incorporation |
| Conditions | Copper-induced LDL oxidation evaluated by hydroperoxide concentration and FPLC |
Proves that buyers formulating lipid-based therapeutics or cosmetics must procure the ethyl ester rather than the free acid to ensure active ingredient partitioning into the lipid phase.
The poor cell membrane permeability of free phenolic acids severely limits their pharmaceutical application. By utilizing ethyl caffeate, researchers achieve significantly higher transmembrane passage, translating to potent in vitro and in vivo biological activity. Against Plasmodium falciparum, ethyl caffeate exhibited an IC50 of 21.9 µM, representing the highest in vitro activity among tested phenolic derivatives. When evaluated in vivo, ethyl caffeate achieved a 55% parasitic growth inhibition at 100 mg/kg, demonstrating that the ethyl ester modification successfully overcomes the bioavailability bottlenecks of the parent compound[1].
| Evidence Dimension | In vivo parasitic growth inhibition and in vitro IC50 |
| Target Compound Data | Ethyl Caffeate: IC50 = 21.9 µM; 55% in vivo inhibition at 100 mg/kg |
| Comparator Or Baseline | Free Caffeic Acid: Significantly lower activity due to poor absorption |
| Quantified Difference | Major restoration of in vivo efficacy via enhanced lipophilicity and cellular uptake |
| Conditions | P. falciparum in vitro assay and P. berghei in vivo 5-day suppressive test |
Highlights ethyl caffeate as a superior, membrane-permeable scaffold for pharmaceutical R&D compared to poorly absorbed free phenolic acids.
Driven by its superior DPPH radical scavenging (IC50 = 15.6 µM) and ability to preserve unsaturated fatty acids under thermal stress better than BHT, ethyl caffeate is highly recommended as a natural-equivalent antioxidant. It is the ideal procurement choice for stabilizing lipid-rich cosmetic emulsions, anti-aging creams, and high-temperature processed edible oils where synthetic preservatives are being phased out [1].
Because ethyl caffeate protects lipid layers (e.g., LDL) at 5-fold lower concentrations than free caffeic acid and demonstrates proven in vivo transmembrane passage (e.g., 55% antiplasmodial inhibition at 100 mg/kg), it is the preferred scaffold for pharmaceutical formulations. It should be selected over free phenolic acids when developing oral or topical therapeutics that require efficient cellular uptake and lipid-phase partitioning [REFS-2, REFS-3].
Ethyl caffeate's specific LogP (~2.56) allows it to seamlessly integrate into liposomal delivery systems and lipid nanoparticles. Procurement teams sourcing antioxidants for advanced drug delivery systems should prioritize ethyl caffeate over hydrophilic analogs to ensure the active compound reaches the lipid-water interface where oxidative damage primarily occurs [REFS-1, REFS-2].